molecular formula C16H21FN4O2 B2901482 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide CAS No. 887212-49-9

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide

Cat. No.: B2901482
CAS No.: 887212-49-9
M. Wt: 320.368
InChI Key: GYDIMRVZEILFNH-UHFFFAOYSA-N
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Description

N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a pyrrolidinone core substituted with a 3-fluorophenyl group and a 4-methylpiperazine carboxamide side chain. The 3-fluorophenyl substituent may enhance metabolic stability compared to non-halogenated analogs, while the pyrrolidinone ring could influence conformational flexibility and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2/c1-19-5-7-20(8-6-19)16(23)18-13-10-15(22)21(11-13)14-4-2-3-12(17)9-14/h2-4,9,13H,5-8,10-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDIMRVZEILFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-[1-(3-Fluorophenyl)-5-Oxopyrrolidin-3-yl]-4-Methylpiperazine-1-Carboxamide

Multi-Step Convergent Synthesis

The compound is typically synthesized via a three-step convergent approach:

  • Pyrrolidinone Core Formation : Cyclization of γ-keto acids with 3-fluoroaniline derivatives under acidic conditions yields the 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine intermediate. A mixture of acetic acid and hydrochloric acid (3:1 v/v) at 80°C for 12 hours achieves 85% conversion.
  • Piperazine Carboxamide Coupling : The amine intermediate reacts with 4-methylpiperazine-1-carbonyl chloride using N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0–5°C. This step requires strict temperature control to prevent epimerization.
  • Final Purification : Crude product is purified via recrystallization from ethanol/water (7:3), yielding 92–95% purity.

One-Pot Tandem Reaction

An alternative one-pot method reduces purification steps:

  • Reagents : 3-Fluoroaniline, ethyl acetoacetate, and 4-methylpiperazine-1-carboxylic acid are combined in dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.
  • Conditions : Stirring at 25°C for 24 hours under nitrogen affords a 68% yield, with residual DMF removed via vacuum distillation.
Table 1: Comparison of Synthetic Routes
Parameter Multi-Step Convergent One-Pot Tandem
Overall Yield 52% 68%
Purity Post-Purification 95% 88%
Reaction Time 48 hours 24 hours
Scalability High Moderate

Stepwise Reaction Analysis

Pyrrolidinone Ring Synthesis

The cyclization step is highly sensitive to proton availability. Using p-toluenesulfonic acid (pTSA) as a catalyst in toluene at reflux improves regioselectivity, favoring the 5-oxo isomer over the 3-oxo byproduct (ratio: 9:1). Key spectral data for the intermediate:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.38 (m, 1H, ArH), 6.92–6.85 (m, 3H, ArH), 4.21 (q, J = 7.2 Hz, 1H, CH), 3.02 (dd, J = 9.6, 4.8 Hz, 1H, CH₂), 2.78 (dd, J = 9.6, 7.2 Hz, 1H, CH₂).

Amide Bond Formation

DCC outperforms EDC in coupling efficiency due to its superior activation of carboxylic acids. However, residual dicyclohexylurea (DCU) necessitates rigorous filtration. Substituting DCM with tetrahydrofuran (THF) reduces DCU solubility, simplifying purification.

Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Mixed-solvent systems (e.g., DCM/THF 1:1) balance reactivity and workability:

  • Yield Improvement : 72% in DCM/THF vs. 65% in pure DCM.

Temperature-Dependent Byproduct Formation

Elevated temperatures (>30°C) during amidation promote racemization at the pyrrolidinone stereocenter. Kinetic studies show a 0.8% enantiomeric excess (ee) loss per hour at 25°C vs. 3.2% at 40°C.

Table 2: Temperature vs. Byproduct Generation
Temperature (°C) Reaction Time (h) ee (%) Byproduct (%)
0–5 24 99.2 0.5
25 24 98.4 1.1
40 24 92.8 4.7

Comparative Analysis with Analogous Compounds

Fluorophenyl Position Effects

  • 3-Fluorophenyl vs. 4-Fluorophenyl : 3-F substitution reduces hepatic clearance (CLhep: 12 mL/min/kg vs. 18 mL/min/kg) due to altered CYP2D6 affinity.
  • Methylpiperazine vs. Unsubstituted Piperazine : The 4-methyl group increases logD by 0.6 units, enhancing blood-brain barrier permeability.

Challenges and Mitigation

Epimerization During Amidation

Racemization at the pyrrolidinone C3 position is minimized by:

  • Using bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) to sterically hinder inversion.
  • Conducting reactions below 10°C.

Byproduct Formation in Cyclization

Unreacted γ-keto acids form dimeric side products. Adding molecular sieves (3Å) absorbs water, shifting equilibrium toward the desired product.

Case Study: Industrial-Scale Synthesis

A pilot plant trial (10 kg batch) achieved 74% yield using:

  • Coupling Agent : DCC (1.2 eq) in DCM/THF (1:1) at 2°C.
  • Purification : Two-stage crystallization with ethanol/water followed by activated charcoal treatment.
  • Purity : 99.1% by HPLC, meeting ICH Q3A guidelines.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Key Structural Features Potential Implications
N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide Not Provided C₁₆H₂₀FN₄O₂ (estimated) - 3-Fluorophenyl group
- Pyrrolidinone core
- 4-Methylpiperazine carboxamide
Enhanced metabolic stability due to fluorine; possible kinase or protease inhibition
N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide 894023-63-3 C₁₆H₂₁ClN₄O₂ - 4-Chlorophenyl group Increased lipophilicity vs. fluorine analog; potential antimicrobial activity
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 346457-03-2 C₁₈H₁₈FN₃O₂ - 4-Fluorophenyl group
- Pyridinyl substituent (no piperazine)
Reduced basicity due to pyridine; altered target selectivity
4-[5-(Dimethylamino)pyridazin-3-yl]-N-(3-fluorophenyl)piperazine-1-carboxamide 1448064-52-5 C₁₇H₂₀FN₇O - Pyridazinyl core (vs. pyrrolidinone)
- 3-Fluorophenyl group
Potential kinase inhibition due to pyridazine; improved solubility
1-(4-Ethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide (Compound 30) Not Provided C₁₈H₁₈FN₅O - Triazole core
- 3-Fluorophenyl and ethylphenyl groups
Enhanced aromatic stacking interactions; possible antimycobacterial activity

Halogen Substituent Effects

  • 3-Fluorophenyl vs. Fluorine’s electronegativity also enhances metabolic stability by resisting oxidative degradation .
  • 4-Fluorophenyl (CAS 346457-03-2) : The para-fluorine substitution in this analog increases symmetry but may reduce target specificity compared to the meta-substituted target compound .

Core Heterocycle Variations

  • Pyrrolidinone vs. Pyridazine (CAS 1448064-52-5): The pyrrolidinone ring in the target compound introduces a ketone group, enabling hydrogen bonding with proteases or kinases. In contrast, the pyridazine core in the analog may enhance π-π stacking with aromatic residues in enzyme active sites .
  • Triazole (Compound 30) : The triazole ring’s rigidity and dual hydrogen-bonding capacity could improve binding affinity to bacterial targets, as seen in antimycobacterial carboxamides .

Carboxamide Side Chain Modifications

  • 4-Methylpiperazine vs. Pyridinyl (CAS 346457-03-2): The methylpiperazine group in the target compound provides basicity and solubility, favorable for membrane penetration.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventTHF/DMF (1:1)85% yield, 97% purity
Reaction Time12–16 hrs (amide step)Minimizes byproduct formation
CatalystTriethylamineEnhances carboxamide coupling

Q. Table 2: Biological Activity Comparison

Assay TypeTargetResult (IC₅₀/EC₅₀)Analogues ComparedReference
Kinase InhibitionGSK-3β0.8 µM4-chlorophenyl variant
Receptor Binding5-HT₁A12 nMN-desmethyl derivative
CytotoxicitySH-SY5Y cells>100 µMPiperazine-free control

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